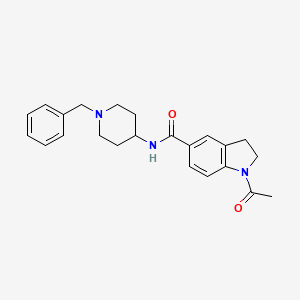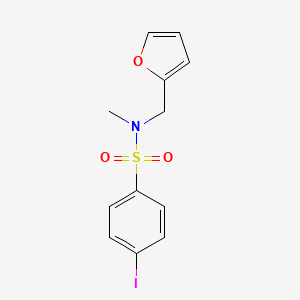
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide, also known as DBF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBF is a synthetic compound that belongs to the class of benzofuran derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. Moreover, N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been shown to exhibit low toxicity and is well-tolerated in animal models. However, there are also some limitations associated with the use of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide in lab experiments. For instance, N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide is not fully understood, which can hinder its use in some research applications.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide. One potential area of investigation is the development of novel formulations of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of specific molecular targets of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide that can be exploited for therapeutic purposes. Moreover, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of more potent derivatives of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide that exhibit improved efficacy and specificity is an area of active research.
合成法
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide can be synthesized through a multistep process involving the condensation of furan-3-carboxylic acid with 2,3-dihydrobenzofuran-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to yield N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide. The purity of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide can be improved through recrystallization from an appropriate solvent.
科学的研究の応用
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(10-3-5-16-8-10)14-11-1-2-12-9(7-11)4-6-17-12/h1-3,5,7-8H,4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRMVFHPWRRNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)

![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)


![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)



